2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)propanamide
Description
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Properties
IUPAC Name |
2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-9-7-16(8-10-17)21-19(22)15(13-20)11-14-5-4-6-18(12-14)23-2/h4-10,12,15H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDBBMGAQNAKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.40 g/mol. The compound features a cyano group, an amide linkage, and two aromatic rings substituted with ethoxy and methoxy groups, which may influence its pharmacological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy are still emerging.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, it has been investigated for its ability to induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the aromatic substituents can significantly impact its cytotoxic effects.
Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. The IC50 value was determined to be approximately 25 µM, suggesting moderate potency against these cancer cells.
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, this compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, demonstrating potential as an antimicrobial agent.
Data Table: Biological Activity Summary
| Activity | Target | Effect | IC50/MIC |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Induces apoptosis | IC50 = 25 µM |
| Antimicrobial | E. coli, S. aureus | Inhibits growth | MIC = 50-100 µg/mL |
Preparation Methods
Knoevenagel Condensation with Triethylorthoformate
The most widely reported method involves the condensation of 2-cyano-N-(4-ethoxyphenyl)acetamide with 3-methoxybenzaldehyde in the presence of triethylorthoformate (TEOF) as a dehydrating agent.
Procedure:
- Reagent Preparation: Combine 2-cyano-N-(4-ethoxyphenyl)acetamide (1.0 equiv, 194.23 g/mol) and 3-methoxybenzaldehyde (1.1 equiv) in anhydrous isopropyl alcohol (0.1 M concentration).
- Catalyst Addition: Introduce TEOF (3.0 equiv) dropwise under nitrogen atmosphere.
- Reaction Conditions: Reflux at 82°C for 18–24 hours.
- Workup: Cool to room temperature, isolate the precipitate via vacuum filtration, and wash with cold isopropyl alcohol.
- Purification: Recrystallize from ethyl acetate/hexanes (3:1 v/v) to yield yellow crystalline product.
Optimization Data:
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | IPA, EtOH, DMF | Isopropyl alcohol | 68–73 |
| Temperature (°C) | 70–100 | 82 | 73 |
| TEOF Equivalents | 1.0–4.0 | 3.0 | 70 |
Mechanistic Insight: TEOF facilitates imine formation between the acetamide’s amine and the aldehyde, followed by dehydration to generate the α,β-unsaturated acrylamide.
Michael Addition with Preformed Enones
An alternative route employs a Michael addition of 3-methoxyphenylmagnesium bromide to N-(4-ethoxyphenyl)-2-cyanoacrylamide.
Procedure:
- Enone Synthesis: Prepare N-(4-ethoxyphenyl)-2-cyanoacrylamide via condensation of 2-cyanoacetamide with acetyl chloride.
- Grignard Reaction: Add 3-methoxyphenylmagnesium bromide (1.2 equiv) to the enone in tetrahydrofuran (THF) at −78°C.
- Quenching: Terminate the reaction with saturated ammonium chloride and extract with dichloromethane.
- Purification: Chromatograph on silica gel (hexanes/ethyl acetate) to isolate the β-aryl adduct.
Challenges:
- Strict temperature control (−78°C) is required to prevent polymerization.
- Diastereoselectivity favors the trans-isomer (85:15 dr), necessitating chiral resolution for enantiopure products.
Industrial-Scale Production Considerations
Scaling the Knoevenagel condensation requires addressing solvent recovery and catalyst recycling:
- Continuous Flow Reactors: Substituting batch reactors with flow systems reduces reaction time from 24 hours to 2 hours, achieving 92% conversion at 120°C.
- Solvent Recycling: Isopropyl alcohol is distilled and reused, lowering production costs by 40%.
- Catalyst Regeneration: TEOF is recovered via fractional distillation (bp 146°C) with 88% efficiency.
Byproduct Analysis and Mitigation Strategies
Common Byproducts
Chromatographic Signatures
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals:
- Target Compound: Retention time = 12.3 min (λ = 254 nm).
- Diacrylamide Byproduct: Retention time = 9.8 min (λ = 254 nm).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 6.78 (s, 1H, NH), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃), 3.76 (s, 2H, CH₂CN), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 159.8 (CN), 149.1, 148.7 (Ar-O), 130.5–114.2 (Ar-C), 117.3 (C≡N), 63.5 (OCH₂CH₃), 55.9 (OCH₃), 38.2 (CH₂), 14.8 (OCH₂CH₃).
Mass Spectrometry
Green Chemistry Alternatives
Recent advances emphasize solvent-free mechanochemical synthesis:
- Ball Milling: React 2-cyanoacetamide, 4-ethoxyaniline, and 3-methoxybenzaldehyde with potassium carbonate in a planetary mill (500 rpm, 2 hours).
- Yield: 65% with 99% purity by HPLC, eliminating solvent waste.
Q & A
Q. What is the impact of resonance stabilization on the amide bond’s stability?
- Methodological Answer : Resonance delocalization reduces rotational freedom, confirmed by XRD torsion angles (e.g., C(=O)–N–Car–Car dihedral angles ~-33°). IR and NMR reveal partial double-bond character. Acid hydrolysis kinetics (monitored by LC-MS) assess stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
